

## Application Notes and Protocols for Large-Scale Algae Cultivation Using BG11 Medium

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

The **BG11** medium is a robust and widely used formulation for the cultivation of a diverse range of freshwater cyanobacteria and algae. Its well-defined composition provides the essential nutrients required for vigorous algal growth, making it a foundational tool in phycology research, biotechnology, and the development of algae-based products. For large-scale cultivation, essential for producing significant biomass for drug discovery and other industrial applications, precise preparation and management of the culture medium are critical for success.

These application notes provide detailed protocols for the preparation of **BG11** medium, tables outlining its standard and modified compositions, and guidelines for its use in large-scale algae cultivation.

### **Composition of BG11 Medium**

The composition of **BG11** medium can be adapted to meet the specific requirements of the algal species being cultivated and the production goals. Below are tables detailing the standard **BG11** formulation and a common modification.

Table 1: Standard **BG11** Medium Composition



Concentration (g/L)	Amount of Stock per 1 L of Medium	Concentration in Medium
150	10 mL	1.5 g/L
40	1 mL	0.04 g/L
75	1 mL	0.075 g/L
36	1 mL	0.036 g/L
20	1 mL	0.02 g/L
6	1 mL	0.006 g/L
6	1 mL	0.006 g/L
1	1 mL	0.001 g/L
1 mL		
2.86	2.86 mg/L	
1.81	1.81 mg/L	
0.222	0.222 mg/L	
	0 5 6 0 mL .866 .81	1 mL  2.86 mg/L  .81 1.81 mg/L



Sodium Molybdate (Na <sub>2</sub> MoO <sub>4</sub> ·2H <sub>2</sub> O)	0.39	0.39 mg/L
Copper Sulfate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)	0.079	0.079 mg/L
Cobalt(II) Nitrate (Co(NO <sub>3</sub> ) <sub>2</sub> ·6H <sub>2</sub> O)	0.0494	0.0494 mg/L

Data sourced from multiple references, including UTEX and CCAP.[1][2][3]

Table 2: Modified **BG11** Medium Example

This is an example of a modified **BG11** medium; modifications can vary significantly based on the target species and cultivation goals.



Component	Stock Solution Concentration (g/L)	Amount of Stock per 1 L of Medium	Final Concentration in Medium
Macronutrients			
Sodium Nitrate (NaNO <sub>3</sub> )	75	10 mL	0.75 g/L
Dipotassium Phosphate (K <sub>2</sub> HPO <sub>4</sub> )	4.0	1.0 mL	0.004 g/L
Magnesium Sulfate (MgSO <sub>4</sub> ·7H <sub>2</sub> O)	7.5	1.0 mL	0.0075 g/L
Calcium Chloride (CaCl <sub>2</sub> ·2H <sub>2</sub> O)	3.6	1.0 mL	0.0036 g/L
Sodium Carbonate (Na <sub>2</sub> CO <sub>3</sub> )	2.0	1.0 mL	0.002 g/L
Chelating Agents & Iron			
Citric acid	0.60	1.0 mL	0.0006 g/L
Ammonium ferric citrate green	0.60	1.0 mL	0.0006 g/L
Disodium EDTA (Na <sub>2</sub> EDTA)	0.10	1.0 mL	0.0001 g/L
Trace Metals	1.0 mL		
Boric Acid (H <sub>3</sub> BO <sub>3</sub> )	2.86	2.86 mg/L	
Manganese Chloride (MnCl <sub>2</sub> ·4H <sub>2</sub> O)	1.81	1.81 mg/L	-
Zinc Sulfate (ZnSO <sub>4</sub> ·7H <sub>2</sub> O)	0.22	0.22 mg/L	-
Sodium Molybdate (Na <sub>2</sub> MoO <sub>4</sub> ·2H <sub>2</sub> O)	0.39	0.39 mg/L	-



Copper Sulfate (CuSO <sub>4</sub> ·5H <sub>2</sub> O)	0.08	0.08 mg/L
Cobalt(II) Nitrate (Co(NO <sub>3</sub> ) <sub>2</sub> ·6H <sub>2</sub> O)	0.05	0.05 mg/L

For nitrogen-fixing cyanobacteria, Sodium Nitrate (Stock 1) is omitted.[2]

## Experimental Protocols Preparation of BG11 Stock Solutions

It is recommended to prepare concentrated stock solutions of the different components to ensure accuracy and ease of medium preparation.[4][5]

Protocol 1: Preparation of Macronutrient and Chelator Stock Solutions

- For each component listed in Table 1 (excluding trace metals), weigh the specified amount of chemical.
- Dissolve the chemical in 1 liter of distilled or deionized water. Stir until fully dissolved. Heat may be required for some components.[3]
- Store each stock solution in a clearly labeled, sterile container at 4°C.[6][7]

Protocol 2: Preparation of Trace Metal Stock Solution (A5+Co)

- To approximately 950 mL of distilled or deionized water, add each of the trace metal components listed in Table 1 in the order they are listed.[1]
- Ensure each component is fully dissolved before adding the next.
- Bring the final volume to 1 liter with distilled or deionized water.
- Store the trace metal stock solution in a sterile container at 4°C.[1]

#### Preparation of Final BG11 Medium (1 Liter)

Protocol 3: Assembling the Final Medium



- Begin with approximately 900 mL of distilled or deionized water in a 1-liter flask or beaker.[1]
   [6]
- While stirring, add the specified volume of each stock solution (as detailed in Table 1) to the water.[6] It is crucial to add the components in the order listed to prevent precipitation.[6]
- Bring the final volume to 1 liter with distilled or deionized water.[6]
- Adjust the pH of the medium to 7.1-7.4 using 1M HCl or NaOH.[2][8]
- For solid medium, add 10-15 g/L of agar before sterilization.[4]

#### **Sterilization for Large-Scale Cultivation**

For large-scale cultivation, traditional autoclaving of large volumes of media can be impractical. Alternative methods are often employed.

#### Protocol 4: Sterilization Methods

- Autoclaving: For smaller large-scale operations, autoclaving at 121°C for 15-30 minutes is the standard method.[5][9][10] Ensure the autoclave is not overloaded to allow for proper steam penetration.
- Filtration: For very large volumes, filter sterilization through a 0.22 μm filter is a common alternative.[10] This method is effective but can be more expensive.
- Pasteurization: Heating the medium to 80°C for 1-2 hours can be used to reduce the microbial load, though it may not achieve complete sterility.[11]
- Chemical Sterilization: Methods such as chlorination followed by dechlorination can be costeffective for open pond systems.[12] However, residual chemicals must be completely
  neutralized to avoid toxicity to the algae.

### **Large-Scale Cultivation Parameters**

Successful large-scale cultivation requires the optimization of several physical parameters.

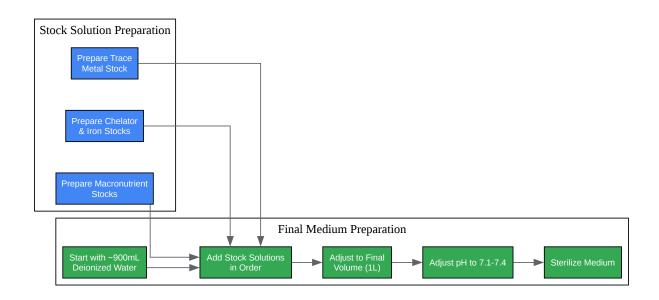
Table 3: Typical Physical Parameters for Large-Scale Algae Cultivation



Parameter	Typical Range	Notes
рН	7.0 - 9.0	The optimal pH is species-specific.[11] For BG11, a starting pH of 7.1-7.4 is common.[2][8] The pH will naturally rise during active photosynthesis and may require CO <sub>2</sub> sparging to control.
Temperature	20 - 30°C	Most cyanobacteria and green algae cultured in BG11 thrive in this range.[11][13] Temperature control is crucial in large-scale systems to prevent overheating.
Light Intensity	50 - 200 μmol photons m $^{-2}$ s $^{-1}$	The optimal light intensity varies with the culture density and species.[9][13][14] Higher densities may require higher light intensities to prevent light limitation in the deeper parts of the culture.
Aeration/Mixing	Continuous, gentle bubbling or mechanical mixing	Provides a carbon source (from air), prevents cell settling, and ensures uniform distribution of light and nutrients.

# Visualized Workflows BG11 Medium Preparation Workflow



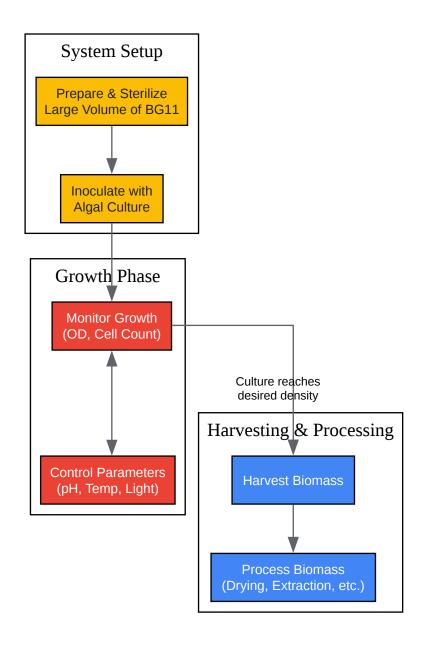


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Caption: Workflow for preparing **BG11** medium from stock solutions.

#### **Large-Scale Algae Cultivation Workflow**





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Caption: General workflow for large-scale algae cultivation.

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